molecular formula C14H15N3O5 B1669085 顺式恩他卡朋 CAS No. 145195-63-7

顺式恩他卡朋

货号: B1669085
CAS 编号: 145195-63-7
分子量: 305.29 g/mol
InChI 键: JRURYQJSLYLRLN-YHYXMXQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Entacapone is a chemical compound known for its role as a catechol-O-methyltransferase (COMT) inhibitor. It is primarily used in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. The compound is characterized by its (Z)-configuration, which refers to the specific geometric arrangement of its atoms around the double bond.

科学研究应用

Clinical Applications

Cis-Entacapone is primarily used in conjunction with levodopa and carbidopa to treat patients experiencing motor fluctuations associated with Parkinson's disease. Its role in therapy includes:

  • Prolonging Levodopa Action: By inhibiting COMT, cis-Entacapone allows for more sustained dopaminergic stimulation, improving overall patient outcomes.
  • Reducing 'Off' Time: Clinical studies have demonstrated that cis-Entacapone significantly decreases the time patients spend in an 'off' state (when symptoms are not controlled), thereby increasing 'on' time (when symptoms are managed) .

Efficacy Studies

Numerous studies have assessed the efficacy of cis-Entacapone in clinical settings:

  • Meta-Analysis Findings: A systematic review indicated that patients receiving cis-Entacapone experienced significant increases in 'on' time and reductions in 'off' time compared to placebo, along with improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
  • Comparative Studies: In direct comparisons with tolcapone (another COMT inhibitor), entacapone was found to be effective but with a different safety profile, notably lacking the hepatotoxicity associated with tolcapone .

Case Studies

Several case studies highlight the practical applications of cis-Entacapone in treating Parkinson's disease:

  • Patient Transition Studies: Patients transitioning from tolcapone to cis-Entacapone showed improvements in motor function without significant adverse effects, suggesting a favorable profile for long-term management .

Pharmacokinetics

Cis-Entacapone exhibits rapid absorption and high protein binding (approximately 98%). Its metabolism primarily occurs via glucuronidation in the liver, leading to its elimination through renal and biliary routes . The pharmacokinetic properties facilitate its use alongside other medications for optimal therapeutic outcomes.

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and unique features of cis-Entacapone compared to related compounds:

CompoundStructure SimilarityUnique Features
EntacaponeIsomeric relationshipUsed in Parkinson's disease therapy
TolcaponeStructural similarityAssociated with hepatotoxicity
NitecaponeSimilar pharmacological actionLess studied but potentially effective
CarbidopaUsed in conjunctionAromatic amino acid decarboxylase inhibitor

Cis-Entacapone stands out due to its efficacy as a COMT inhibitor while maintaining a better safety profile compared to tolcapone.

作用机制

Target of Action

Cis-Entacapone, also known as (Z)-Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine .

Mode of Action

Cis-Entacapone acts as a selective and reversible inhibitor of COMT . By inhibiting COMT in peripheral tissues, it alters the plasma pharmacokinetics of levodopa, a key drug used in the treatment of Parkinson’s disease . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), cis-Entacapone leads to increased and more sustained plasma levodopa concentrations .

Biochemical Pathways

The inhibition of COMT by cis-Entacapone prevents the premature metabolization of levodopa, thereby increasing the availability of levodopa for absorption across the blood-brain barrier . This results in increased CNS levels of dopamine, the active metabolite of levodopa .

Pharmacokinetics

Cis-Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine . The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent and cis-isomer .

Result of Action

The molecular and cellular effects of cis-Entacapone’s action primarily involve the enhancement of levodopa’s therapeutic effects. By inhibiting COMT, cis-Entacapone increases the bioavailability of levodopa, leading to more sustained levodopa serum levels . This results in increased concentrations of dopamine in the brain, thereby improving the symptoms of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of cis-Entacapone can be influenced by various environmental factors. For instance, the presence of other drugs, such as levodopa and carbidopa, can enhance the effectiveness of cis-Entacapone . Furthermore, individual patient characteristics, such as the stage of Parkinson’s disease and the patient’s overall health status, can also impact the drug’s efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cis-Entacapone typically involves the Wittig reaction, which allows the preparation of alkenes by reacting an aldehyde or ketone with a phosphonium ylide. The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer. The process involves the use of non-stabilized ylides and aldehydes under salt-free conditions in a dipolar aprotic solvent .

Industrial Production Methods

Industrial production of cis-Entacapone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the (Z)-isomer.

化学反应分析

Types of Reactions

cis-Entacapone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert cis-Entacapone into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Opicapone: A newer COMT inhibitor with a longer duration of action.

    Nitecapone: A COMT inhibitor studied for its potential therapeutic effects.

Uniqueness of cis-Entacapone

cis-Entacapone is unique due to its specific (Z)-configuration, which influences its binding affinity and selectivity for COMT. This configuration is crucial for its therapeutic efficacy and distinguishes it from other COMT inhibitors that may have different geometric isomers or structural features .

生物活性

Introduction

Cis-entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), is primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Its biological activity revolves around enhancing the efficacy of levodopa by prolonging its half-life and reducing the formation of its metabolite, 3-O-methyldopa (3-OMD). This article explores the biological activity of cis-entacapone, supported by data tables, case studies, and detailed research findings.

Cis-entacapone inhibits the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, cis-entacapone increases the availability of levodopa in the bloodstream and enhances its central nervous system (CNS) penetration.

Key Mechanisms:

  • Inhibition of COMT : The IC50 values for cis-entacapone range from 0.01 µM to 0.16 µM in various tissues, indicating potent inhibition .
  • Pharmacokinetics : Following administration, cis-entacapone significantly increases serum levels of levodopa while decreasing levels of 3-OMD by 55-60% .

Pharmacodynamics

The pharmacodynamic effects of cis-entacapone have been extensively studied. Key findings include:

  • Dose-Dependent Inhibition : Maximum COMT inhibition occurs within 60 minutes after administration, with effects lasting up to 8 hours .
  • Clinical Efficacy : Clinical trials have demonstrated that cis-entacapone enhances "on" time in fluctuating Parkinson's disease patients while reducing "off" time .

Table 1: Clinical Efficacy Data from Studies

Study ReferencePatient PopulationDosage (mg)Results
Fluctuating PD200Increased "on" time from 9.5 to 10.8 hours (p < 0.01)
Non-Fluctuating PD200Reduced levodopa requirement by 40 mg (p < 0.01)
General PDVariesSignificant increase in daily "on" time compared to placebo

Side Effects and Tolerability

While cis-entacapone is generally well-tolerated, it has been associated with several adverse effects:

  • Gastrointestinal Issues : Patients report discomfort which may be linked to changes in gut microbiota composition .
  • Other Side Effects : Drowsiness and auditory hallucinations have been noted, possibly due to metabolic shifts induced by the drug .

Table 2: Reported Adverse Effects

Side EffectIncidence (%)
Nausea20
Urine Discoloration15
Gastrointestinal Disorders25
Dyskinesia10

Case Studies

Several case studies highlight the effectiveness and tolerability of cis-entacapone in clinical practice:

  • Case Study A : A patient with advanced Parkinson's disease experienced a significant reduction in "off" time after starting treatment with cis-entacapone alongside their existing levodopa regimen.
  • Case Study B : A pilot study indicated that gut microbiota manipulation could mitigate some gastrointestinal side effects associated with cis-entacapone use .

属性

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317261
Record name (Z)-Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145195-63-7
Record name (Z)-Entacapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145195-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entacapone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Entacapone
Reactant of Route 2
cis-Entacapone
Reactant of Route 3
cis-Entacapone
Reactant of Route 4
cis-Entacapone
Reactant of Route 5
cis-Entacapone
Reactant of Route 6
cis-Entacapone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。